
2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was achieved through a five-step process starting from 2-nitrobenzoic acid. This process included chlorination and aminolysis, which are relevant to the synthesis of 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide. The improved synthesis method for the related compound was noted for its practicality, mild conditions, and good yield of 54.5% .
Molecular Structure Analysis
The molecular structure of related compounds has been established using spectral analysis and X-ray diffraction studies. For example, the crystal structure of a benzamide derivative with thiophenyl and oxadiazolyl groups was determined, showing that it crystallizes in the monoclinic space group with specific cell parameters. The structure is stabilized by various hydrogen bonds and π-π interactions between the rings . These findings suggest that this compound may also exhibit similar intermolecular interactions and crystalline features.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of functional groups present in benzamide derivatives. The chlorination step is crucial for introducing the chloro group, while aminolysis allows for the introduction of the amine group. These reactions are likely relevant to the synthesis of this compound, indicating that the compound may undergo similar transformations under appropriate conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can be inferred. The related compounds' crystalline nature and the presence of hydrogen bonds suggest that the compound may have a solid-state structure conducive to forming a crystalline lattice. The presence of aromatic rings and heteroatoms like nitrogen and sulfur in the structure may influence its solubility, melting point, and other physical properties. The chemical reactivity would be affected by the presence of the chloro and amide groups, which are reactive sites for further chemical modifications .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
Compounds containing thiophene and pyridine rings, similar to 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, have been extensively used in the synthesis of heterocyclic compounds. For example, thiophenylhydrazonoacetates have been synthesized to yield a variety of nitrogen nucleophiles, leading to the formation of diverse heterocyclic derivatives such as pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). This demonstrates the versatility of thiophene derivatives in constructing complex molecular architectures.
Antimicrobial Activities
The synthesis of novel quinazolinones derivatives from benzothiophene compounds has been reported, showcasing their potential antimicrobial activities. These compounds were synthesized through reactions with various nitrogen nucleophiles, resulting in a diverse set of 3-substituted quinazolinones. Their structures were confirmed by spectral data, and they were screened for antibacterial and antifungal activities, indicating the potential of these derivatives in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Molecular Docking and In Vitro Screening
Research involving the synthesis of novel pyridine and fused pyridine derivatives, starting from thiophene-containing compounds, has been conducted to explore their biological activities. These compounds were subjected to in silico molecular docking screenings against target proteins, revealing moderate to good binding energies. Furthermore, they exhibited antimicrobial and antioxidant activities, highlighting their potential in drug discovery (Flefel et al., 2018).
Drug Discovery and Development
Compounds related to this compound have been investigated for their roles in drug discovery, particularly as inhibitors of specific biological pathways. For instance, GDC-0449 (vismodegib), a molecule bearing structural similarities, is a selective inhibitor of the Hedgehog signaling pathway, currently in clinical development for its potential in treating cancers. Studies on its absorption, distribution, metabolism, and excretion (ADME) in rats and dogs have provided valuable insights into its pharmacokinetics and metabolic pathways (Yue et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds with indole and imidazole moieties have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, cancer progression, and viral infections .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives inhibit the activity of certain enzymes, leading to decreased inflammation and cancer cell proliferation .
Biochemical Pathways
Indole and imidazole derivatives have been reported to influence a variety of pathways, including those involved in inflammation, cancer progression, and viral replication .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of the compound.
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, anticancer, and antiviral effects .
Eigenschaften
IUPAC Name |
2-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-16-4-2-1-3-15(16)17(21)20-9-12-7-14(10-19-8-12)13-5-6-22-11-13/h1-8,10-11H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUICVXFUGLGMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)
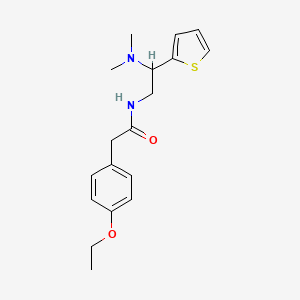
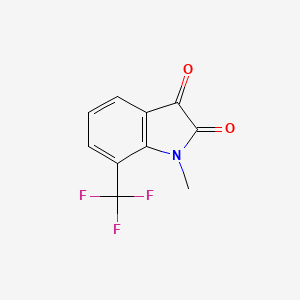
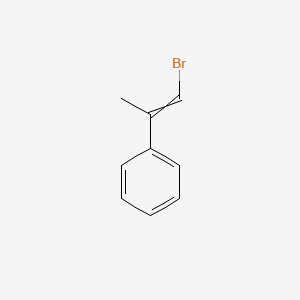
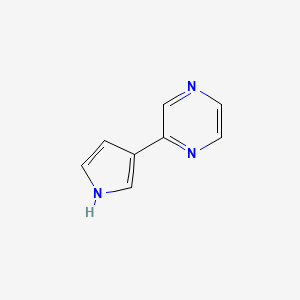
![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)
![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)
![6-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2502885.png)

![1-(3,4-Dimethylphenyl)-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2502887.png)
![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)
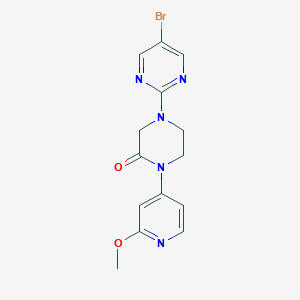
![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)